Dehydrololiolide

描述

Dehydrololiolide is a naturally occurring compound found in various plants, including tobacco leavesThis compound is known for its distinct aroma and has been identified as a significant constituent in the aroma profile of tobacco .

准备方法

Synthetic Routes and Reaction Conditions: Dehydrololiolide can be synthesized from megastigma-4,6,8-trien-3-one through a series of reactions, including regioselective ozonolysis and epoxidation . Another method involves the intramolecular aldol reaction, Reformatsky reaction, and Wittig reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the extraction of the compound from plant sources such as tobacco leaves, followed by purification processes like steam distillation, fractionation, and chromatography .

化学反应分析

Types of Reactions: Dehydrololiolide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form other related compounds.

Reduction: Reduction reactions can modify its structure, leading to different derivatives.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different functional groups or structural modifications .

科学研究应用

Chemical Applications

1. Reference Compound in Carotenoid Studies

Dehydrololiolide serves as a reference compound in the synthesis and study of carotenoid-related compounds. Its structural characteristics allow researchers to understand the behavior and properties of similar compounds in various chemical reactions.

2. Synthesis and Reactions

this compound can undergo several chemical transformations:

- Oxidation : It can be oxidized using agents like potassium permanganate to yield various derivatives.

- Reduction : Reducing agents such as sodium borohydride can modify its structure.

- Substitution : This involves introducing new functional groups through reactions with halogens or nucleophiles.

Biological Applications

1. Antioxidant and Anti-inflammatory Properties

Research indicates that this compound possesses significant antioxidant and anti-inflammatory properties. These biological activities are crucial for developing therapeutic agents aimed at diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

2. Aromatase Inhibition

this compound has been identified as an aromatase inhibitor, which is significant in breast cancer research. In cell-based assays, it demonstrated notable activity against aromatase, suggesting potential therapeutic applications in hormone-dependent cancers .

Industrial Applications

1. Flavor and Fragrance Industry

Due to its distinct aroma profile, this compound is utilized in the flavor and fragrance industry. Its unique scent contributes to the formulation of various products, enhancing sensory experiences in consumer goods.

Case Study 1: Allelopathic Activity

A study isolated this compound from Ludwigia decurrens to evaluate its allelopathic effects on rice (Oryza sativa) and barnyard grass (Echinochloa crus-galli). The IC50 values for coleoptile growth were determined, indicating that this compound exhibits inhibitory effects on these plants, which could inform agricultural practices regarding weed management .

| Compound | IC50 (O. sativa) | IC50 (E. crus-galli) |

|---|---|---|

| This compound | 0.097 mM | 0.297 mM |

| Loliolide | 0.025 mM | 0.081 mM |

Case Study 2: Cancer Research

In another investigation focusing on natural products as aromatase inhibitors, this compound was evaluated alongside other compounds derived from Brassaiopsis glomerulata. The findings confirmed its potential role in inhibiting aromatase activity, supporting further exploration for cancer treatment strategies .

Summary of Findings

This compound is a versatile compound with significant implications across various scientific domains:

- Chemistry : Acts as a reference compound and participates in multiple chemical reactions.

- Biology : Exhibits antioxidant properties and acts as an aromatase inhibitor.

- Industry : Utilized for its aroma in flavoring and fragrance applications.

The ongoing research into this compound's properties and applications continues to reveal its potential benefits, particularly in health-related fields, making it a compound of interest for future studies.

作用机制

The mechanism of action of dehydrololiolide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of pro-inflammatory mediators. The exact molecular targets are still under investigation, but it is known to interact with cellular components involved in oxidative stress and inflammation .

相似化合物的比较

Loliolide: A closely related compound with similar structural features.

3-Oxoactinidol: Another carotenoid-related compound with distinct properties.

Actinidiolide: A compound that shares some structural similarities with dehydrololiolide

Uniqueness: this compound is unique due to its specific aroma profile and its potential biological activities. Unlike some of its similar compounds, this compound has been extensively studied for its role in the aroma profile of tobacco and its potential therapeutic applications .

生物活性

Dehydrololiolide, a monoterpenoid compound, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and natural product chemistry. This article synthesizes the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 19355-58-9

- Molecular Formula : C₁₁H₁₄O₃

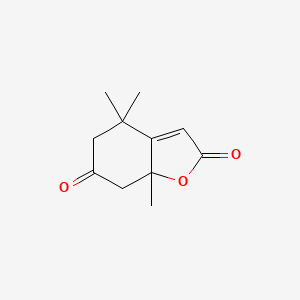

- Structure : The compound features a unique bicyclic structure that contributes to its biological properties.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory conditions .

- Aromatase Inhibition : this compound has demonstrated activity as an aromatase inhibitor in cell-based assays, which is significant for the treatment of hormone-sensitive cancers such as breast cancer. It showed an effective concentration (IC50) in the low micromolar range .

- Neuroprotective Effects : Studies suggest that this compound may have protective effects against neuroinflammation, indicating potential applications in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Oxidative Stress Modulation : It interacts with cellular components involved in oxidative stress, potentially leading to reduced cellular damage.

- Inflammatory Pathway Regulation : The compound inhibits the release of inflammatory cytokines and mediators, thereby mitigating inflammation.

- Aromatase Enzyme Interaction : this compound binds to the aromatase enzyme, inhibiting its activity and thus reducing estrogen synthesis .

Table 1: Summary of Biological Activities and Assays

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | 15 | |

| Anti-inflammatory | Cytokine Release Assay | N/A | |

| Aromatase Inhibition | Cell-based Assay | 21.8 | |

| Neuroprotection | Microglial Activation | N/A |

Case Study 1: Aromatase Inhibition

In a study focusing on natural compounds as aromatase inhibitors, this compound was isolated from Brassaiopsis glomerulata and tested for its inhibitory activity. It exhibited significant aromatase inhibition compared to standard controls, highlighting its potential as a therapeutic agent in hormone-dependent cancers .

Case Study 2: Neuroinflammatory Response

Another research effort evaluated the neuroprotective effects of this compound on microglial cells. The results indicated that this compound could reduce the activation of microglia in response to inflammatory stimuli, suggesting a role in mitigating neuroinflammation .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for dehydrololiolide, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis typically involves cyclization of monoterpenoid precursors under controlled acidic or enzymatic conditions. Key parameters include temperature (e.g., 60–80°C for acid catalysis), solvent polarity, and catalyst type (e.g., Lewis acids like BF₃·Et₂O). Purity is assessed via HPLC with UV detection (λ = 210–240 nm) and confirmed by NMR (¹H/¹³C) for structural validation. Researchers should compare yields across conditions and validate purity using ≥95% chromatographic thresholds .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

- Methodological Answer : LC-MS/MS is preferred for quantifying this compound in biological samples due to its sensitivity (LOD ≤ 1 ng/mL) and specificity. For structural confirmation, high-resolution mass spectrometry (HRMS) coupled with tandem MS fragmentation provides unambiguous identification. Researchers should include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

- Methodological Answer : Standardize cell-based assays (e.g., aromatase inhibition) using validated cell lines (e.g., MCF-7 for estrogen-sensitive assays) and control for variables like passage number, serum batch, and incubation time. Include positive controls (e.g., letrozole) and report IC₅₀ values with 95% confidence intervals. Triplicate runs and blinded data analysis minimize bias .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s reported aromatase inhibition, and how do these differ across cell models?

- Methodological Answer : Mechanistic studies require a combination of in silico docking (e.g., AutoDock Vina to predict binding affinity to CYP19A1), siRNA knockdown of aromatase, and enzyme kinetics (Lineweaver-Burk plots). Discrepancies between cell models (e.g., HEK293 vs. MCF-7) may arise from differential expression of cofactors like NADPH-cytochrome P450 reductase. Validate findings using CRISPR-edited cell lines .

Q. How can contradictory data on this compound’s pharmacokinetics (e.g., bioavailability vs. in vitro potency) be reconciled?

- Methodological Answer : Address contradictions by integrating physiologically based pharmacokinetic (PBPK) modeling with in vivo rodent studies. Measure plasma half-life, tissue distribution (via radiolabeled this compound), and metabolite profiling (using UPLC-QTOF). Differences may stem from first-pass metabolism or protein binding, necessitating species-specific adjustments .

Q. What strategies resolve spectral interference in this compound NMR analysis when isolating it from natural sources?

- Methodological Answer : Employ 2D NMR techniques (HSQC, HMBC) to distinguish this compound signals from co-eluting terpenoids. For plant extracts, pre-fractionation via flash chromatography (silica gel, hexane/EtOAc gradient) reduces complexity. Deuterated solvents (e.g., CDCl₃) and spectral subtraction methods improve signal clarity .

Q. How do stereochemical variations in this compound derivatives affect their bioactivity profiles?

- Methodological Answer : Synthesize enantiopure analogs using chiral catalysts (e.g., Sharpless epoxidation) and compare their activity via cell-based assays. Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configuration. Structure-activity relationship (SAR) studies should correlate stereochemistry with metrics like binding entropy (ΔS) and enthalpy (ΔH) .

Q. Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate LD₅₀/LC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for repeated measures. Report effect sizes (Cohen’s d) and power analysis (α = 0.05, β = 0.2) .

Q. How should researchers handle outliers in this compound metabolite profiling datasets?

- Methodological Answer : Apply Grubbs’ test (α = 0.01) to identify outliers. If justified (e.g., instrument error), exclude them and document rationale. For untargeted metabolomics, use orthogonal methods like PCA to detect batch effects. Impute missing data via k-nearest neighbors (k = 5) or random forest algorithms .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vivo studies?

- Methodological Answer : Follow institutional animal care guidelines (e.g., IACUC) for dosing and euthanasia. For occupational safety, use PPE (gloves, lab coats) and conduct experiments in fume hoods. Acute toxicity data (e.g., LD₅₀) must inform dosing limits. Include negative control groups to distinguish compound-specific effects .

属性

IUPAC Name |

4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSMGUVSIWKZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC2(C1=CC(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19355-58-9 | |

| Record name | Dehydrololiolide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019355589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROLOLIOLIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0MGI87MHI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。